Methyl 4-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)benzoate
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Overview
Description
Methyl 4-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)benzoate is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a morpholine ring, a cyclobutyl group, and a benzoate ester, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)benzoate typically involves multiple steps, including the formation of the morpholine ring and the cyclobutyl group. One common method involves the reaction of 4-(chloromethyl)benzoic acid with morpholine and cyclobutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 4-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding. The pathways involved in its action can include signal transduction cascades and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methoxy-3-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate
- Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylcarbamoyl]benzoate
- 4-[[1-(4-morpholinyl)cyclobutyl]methylsulfamoyl]benzoic acid methyl ester
Uniqueness
Methyl 4-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)benzoate stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. Its morpholine ring and cyclobutyl group contribute to its stability and versatility in various applications.
Properties
IUPAC Name |
methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-23-16(20)14-3-5-15(6-4-14)25(21,22)18-13-17(7-2-8-17)19-9-11-24-12-10-19/h3-6,18H,2,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRMXWRMHGLPBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCC2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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